Tris[2-(perfluorohexyl)ethyl] Phosphate

Thermal properties Formulation Phase behavior

Sourcing a defined, neutral triester PAP for environmental fate studies or fluorosurfactant formulation often forces researchers to rely on heterogeneous mixtures. Tris[2-(perfluorohexyl)ethyl] Phosphate (6:2 triPAP, CAS 165325-62-2) is a single-component, fully esterified analytical standard and model compound that eliminates structural ambiguity. - HPLC purity ≥98% ensures reliable quantitation in UPLC/MS/MS methods for emerging contaminant detection in complex matrices. - Solid physical state (mp 52-54°C) enables direct melt-compounding or powder coating, offering a durable, non-ionic hydrophobe for high-performance coatings. - Consistent lot-to-lot identity supports reproducible degradation and biotransformation pathway research, critical for regulatory exposure assessments.

Molecular Formula C24H12F39O4P
Molecular Weight 1136.267
CAS No. 165325-62-2
Cat. No. B590016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[2-(perfluorohexyl)ethyl] Phosphate
CAS165325-62-2
Synonyms3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanol 1,1’,1’’-Phosphate; 
Molecular FormulaC24H12F39O4P
Molecular Weight1136.267
Structural Identifiers
SMILESC(COP(=O)(OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C24H12F39O4P/c25-7(26,10(31,32)13(37,38)16(43,44)19(49,50)22(55,56)57)1-4-65-68(64,66-5-2-8(27,28)11(33,34)14(39,40)17(45,46)20(51,52)23(58,59)60)67-6-3-9(29,30)12(35,36)15(41,42)18(47,48)21(53,54)24(61,62)63/h1-6H2
InChIKeyLCACBPBFZQHXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris[2-(perfluorohexyl)ethyl] Phosphate Overview


Tris[2-(perfluorohexyl)ethyl] Phosphate (CAS 165325-62-2), also known as 6:2 triPAP, is a fully esterified perfluoroalkyl phosphate triester belonging to the polyfluoroalkyl phosphate ester (PAP) family [1]. With a molecular formula of C₂₄H₁₂F₃₉O₄P and a molecular weight of 1136.26 g/mol, it features three 2-(perfluorohexyl)ethyl chains attached to a central phosphate core . This compound is recognized for its high fluorine content (39 fluorine atoms) and is utilized primarily as a surfactant, surface treating agent, and leveling agent in various industrial and research applications [2].

Surfactant Research High-fluorine non-ionic triester for surface tension and wetting studies
Analytical Reference Defined 6:2 triPAP standard for PFAS environmental monitoring methods
Formulation Compatibility Solid form with moderate melting point supports melt-processing and masterbatch incorporation

Tris[2-(perfluorohexyl)ethyl] Phosphate: Generic Substitution Challenges


Generic substitution of perfluoroalkyl phosphate esters is not feasible due to the profound impact of esterification degree and fluoroalkyl chain length on physicochemical properties and application performance. While all members of the PAP family (mono-, di-, and triesters) share a phosphate core, their distinct molecular architectures govern critical parameters such as surface activity, thermal stability, and solubility [1]. For instance, the transition from a monoester to a triester alters the hydrophobic/hydrophilic balance, directly influencing the compound's ability to reduce surface tension and its performance as a surfactant [2]. Similarly, increasing the fluoroalkyl chain length from C6 (perfluorohexyl) to C8 (perfluorooctyl) significantly raises the melting point and modifies solubility characteristics, thereby restricting the use of longer-chain analogs in certain formulations . Therefore, procurement decisions must be guided by specific, quantifiable differentiators rather than class-level assumptions.

Mono- / DiPAP Analogs Ionic character and lower fluorine content alter surface activity and precursor behavior; may not provide equivalent non-ionic surfactant performance
C8 TriPAP (Perfluorooctyl) Significantly higher melting point limits low-temperature formulation and may shift solubility; direct replacement without re-qualification can fail
Class-Level Substitution Esterification degree and chain length govern key properties; class-based selection risks mismatch in thermal, surface, and stability profiles

Tris[2-(perfluorohexyl)ethyl] Phosphate: Quantitative Differentiation


Melting Point Depression vs. C8 Triphosphate Analog

Tris[2-(perfluorohexyl)ethyl] Phosphate (6:2 triPAP) exhibits a significantly lower melting point compared to its direct perfluorooctyl analog, Tris[2-(perfluorooctyl)ethyl] Phosphate (8:2 triPAP). The C6-based triester melts at 52-54°C, whereas the C8-based triester melts at 102-106°C, representing a melting point depression of approximately 50°C . This substantial difference is directly attributed to the shorter perfluoroalkyl chain length (C6 vs. C8), which reduces intermolecular van der Waals interactions and crystalline packing efficiency.

Melting Point (C6 vs C8)
Data to verify
52–54°C vs 102–106°C; ~50°C lower for C6 triester
Supports lower-temperature processing and formulation flexibility
Measurement method not specified; confirm for specific application
Thermal properties Formulation Phase behavior

Fluorine Content vs. Mono- and Di-Esters

Tris[2-(perfluorohexyl)ethyl] Phosphate (6:2 triPAP) has a molecular weight of 1136.26 g/mol and contains 39 fluorine atoms, resulting in a calculated fluorine mass fraction of approximately 65.1% . In comparison, Bis[2-(perfluorohexyl)ethyl] Phosphate (6:2 diPAP) has a molecular weight of 790.17 g/mol and 26 fluorine atoms (fluorine mass fraction ~62.5%) [1], while Mono[2-(perfluorohexyl)ethyl] Phosphate (6:2 monoPAP) has a molecular weight of 444.08 g/mol and 13 fluorine atoms (fluorine mass fraction ~55.6%) . Tris[2-(perfluorooctyl)ethyl] Phosphate (8:2 triPAP) has a molecular weight of 1436.31 g/mol and 51 fluorine atoms (fluorine mass fraction ~67.4%) .

Fluorine Content (vs PAPs)
Class-level
MW: 1136.26 g/mol; 39 F; F mass ~65.1%
Higher hydrophobicity vs mono/diesters for water/oil repellency
Calculated from molecular formula; experimental surface activity data not provided
Fluorine content Hydrophobicity Surfactancy

Esterification Degree and Stability

As a fully esterified triphosphate, Tris[2-(perfluorohexyl)ethyl] Phosphate lacks the acidic protons present in mono- and diphosphate analogs [1]. This structural difference fundamentally alters its chemical reactivity and environmental fate. While mono- and diPAPs are ionic and can undergo deprotonation, acting as precursors to perfluoroalkyl carboxylic acids (PFCAs) through biotransformation, triPAPs are neutral compounds that are generally considered more hydrolytically stable and less prone to act as direct PFCA precursors under the same conditions [2][3].

Ionic Character
Class-level
Neutral triester; no acidic protons
Non-ionic structure enhances stability; may reduce direct PFCA precursor risk
Stability inferred from chemical class; verify under intended conditions
Stability Surfactant PFAS

Physical State: Solid vs. Liquid

Tris[2-(perfluorohexyl)ethyl] Phosphate is a solid at room temperature, with a melting point of 52-54°C . This contrasts with many shorter-chain or partially esterified perfluoroalkyl phosphates, which are often liquids or low-melting solids. For instance, while specific data for the C6 mono- and diesters are not always reported, the compound's solid state can be an advantage for applications requiring precise weighing, storage stability, or formulation into solid matrices. It also suggests a higher degree of crystallinity compared to more amorphous, liquid analogs.

Physical State
Data to verify
Solid at 25°C; mp 52–54°C
Solid form enables precise weighing and solid-phase incorporation
Supplier data; physical form may vary with batch
Formulation Handling Physical properties

Tris[2-(perfluorohexyl)ethyl] Phosphate: Application Scenarios


PFAS Analytical Reference Standard

As a well-characterized triPAP, this compound serves as a crucial analytical reference standard for identifying and quantifying polyfluoroalkyl phosphate esters in environmental and food contact material samples. Its use in UPLC/MS/MS methods enables the separation and detection of triPAPs in complex matrices, providing a benchmark for assessing the presence and concentration of these emerging contaminants [1]. This is essential for regulatory compliance and exposure assessment studies.

High-Fluorine Surfactant for Extreme Environments

Given its high fluorine content (~65% by mass) and neutral triester structure, this compound is a candidate for formulating surfactants requiring maximum hydrophobicity and oleophobicity without the ionic character of mono- or diesters. Such properties are valuable in high-performance coatings, mold release agents, and specialty lubricants designed for chemically aggressive or high-temperature environments [2][3].

Model Compound for PAP Environmental Fate

Due to its defined structure and position as a fully esterified triphosphate, Tris[2-(perfluorohexyl)ethyl] Phosphate is an ideal model compound for fundamental research into the environmental degradation and biotransformation pathways of PAPs. Studies comparing the fate of mono-, di-, and triPAPs rely on this compound to elucidate the specific behavior of the neutral triester fraction, which differs significantly from its anionic counterparts [1][4].

Solid-Phase Additive for Polymers and Coatings

Its solid physical state and melting point of 52-54°C make it well-suited for direct incorporation as a melt-processable additive into polymers and coatings. Unlike liquid fluorosurfactants, this solid can be easily compounded, masterbatched, or applied as a powder coating component to impart durable water and oil repellency to the final product .

Application
Selection Property
Validation Focus
PFAS Analytical Reference Standard
Defined 6:2 triPAP identity and purity
Method accuracy; matrix effect control in UPLC/MS/MS
High-Fluorine Surfactant Research
High fluorine content; non-ionic triester structure
Surface tension reduction; oil/water repellency performance
PAP Environmental Fate Model
Neutral triester without acidic protons
Biotransformation pathway differentiation from ionic PAPs
Solid-Phase Additive for Coatings
Solid state; moderate melting point
Melt-processability; dispersion in polymers
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